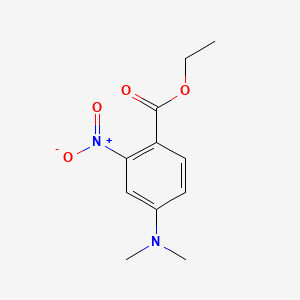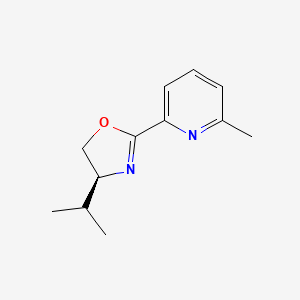
(2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core and pyridinyl acrylamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(methylene) with 3-(pyridin-4-yl)acrylamide under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The precise conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput. The industrial process would also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule with fewer double bonds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study interactions with proteins and nucleic acids. Its ability to form stable complexes with metal ions makes it useful in the development of new diagnostic tools and therapeutic agents .
Medicine
Its interactions with biological molecules can be harnessed to create new drugs with improved efficacy and reduced side effects .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Wirkmechanismus
The mechanism by which (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) exerts its effects involves its ability to interact with various molecular targets. These interactions can include binding to metal ions, forming hydrogen bonds with biological molecules, and participating in electron transfer reactions. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2,2’6’,2’‘-terpyridin-4’-yl)benzene: This compound has a similar phenylenebis(methylene) core but with terpyridine groups instead of pyridinyl acrylamide groups.
4,4’-(1,4-Phenylenebis(methylene))bis(2,2’-bipyridine): This compound also features a phenylenebis(methylene) core but with bipyridine groups.
Uniqueness
What sets (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) apart is its combination of the phenylenebis(methylene) core with pyridinyl acrylamide groups. This unique structure provides distinct chemical and physical properties, making it particularly useful in applications that require specific interactions with metal ions and biological molecules .
Eigenschaften
IUPAC Name |
(E)-3-pyridin-4-yl-N-[[4-[[[(E)-3-pyridin-4-ylprop-2-enoyl]amino]methyl]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(7-5-19-9-13-25-14-10-19)27-17-21-1-2-22(4-3-21)18-28-24(30)8-6-20-11-15-26-16-12-20/h1-16H,17-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPIWPPXZNIAY-KQQUZDAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=NC=C2)CNC(=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8197822.png)






![4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B8197853.png)
